molecular formula C19H17N9O2 B2681681 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 1798487-38-3

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No.: B2681681
CAS No.: 1798487-38-3
M. Wt: 403.406
InChI Key: DRGYIORPDSJTCT-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a complex organic molecule that features multiple heterocyclic rings, including triazole, pyridazine, piperazine, pyridine, and isoxazole. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions, starting with the preparation of individual heterocyclic intermediates. Common synthetic routes include:

    Formation of Triazole and Pyridazine Rings: These can be synthesized through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Piperazine Derivatives: Piperazine can be functionalized through nucleophilic substitution reactions with appropriate halogenated precursors.

    Isoxazole Formation: Isoxazole rings are often synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocycles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology

Medicine

The compound is being investigated for its potential as an anticancer agent, given its structural similarity to other known bioactive molecules .

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The triazole and pyridazine rings are known to bind to enzyme active sites, potentially inhibiting their activity. The piperazine and isoxazole rings may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of heterocyclic rings in (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N9O2/c29-19(15-10-16(30-25-15)14-2-1-5-20-11-14)27-8-6-26(7-9-27)17-3-4-18(24-23-17)28-13-21-12-22-28/h1-5,10-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGYIORPDSJTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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